molecular formula C19H14FN3OS B4692044 2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide

2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B4692044
M. Wt: 351.4 g/mol
InChI Key: LQVJSQYGXKIWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide, also known as FITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FITC is a fluorescent dye that is widely used in biochemistry and molecular biology to label and detect proteins, antibodies, and other biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide involves the binding of the fluorescent dye to the target molecule. This compound is excited by light at a wavelength of 488 nm and emits light at a wavelength of 525 nm. The emitted light can be detected using a fluorescence microscope or flow cytometer. The intensity of the emitted light is proportional to the amount of this compound bound to the target molecule.
Biochemical and Physiological Effects
This compound is a non-toxic dye that does not affect the biochemical or physiological properties of the target molecule. The covalent attachment of this compound to the target molecule does not alter its function or activity. This compound is also stable and can withstand harsh experimental conditions, making it an ideal label for a wide range of applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide in lab experiments include its high sensitivity, versatility, and stability. This compound can be used to label a wide range of molecules, including proteins, antibodies, and nucleic acids. It is also stable and can withstand harsh experimental conditions, making it an ideal label for a wide range of applications.
The limitations of using this compound in lab experiments include its susceptibility to photobleaching and its potential for non-specific binding. This compound can be photobleached by prolonged exposure to light, which can reduce the intensity of the emitted fluorescence signal. This compound can also bind non-specifically to other molecules, which can lead to false-positive results.

Future Directions

The future directions of 2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide research include the development of new conjugation methods, the improvement of its photostability, and the exploration of its applications in new areas of research. New conjugation methods can improve the efficiency and specificity of this compound labeling, while improving its photostability can enhance its performance in long-term experiments. This compound can also be explored for new applications in areas such as drug discovery and diagnostics.
Conclusion
In conclusion, this compound is a versatile fluorescent dye that has gained significant attention in scientific research due to its unique properties. Its synthesis method is relatively simple, and it is widely used as a fluorescent label in biochemistry and molecular biology. Its mechanism of action involves the binding of the fluorescent dye to the target molecule, and it is non-toxic and stable. While it has some limitations, its future directions in research are promising, and it can be explored for new applications in a wide range of areas.

Scientific Research Applications

2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research. It is commonly used as a fluorescent label in biochemistry and molecular biology to detect and quantify proteins, antibodies, and other biomolecules. This compound can be conjugated with a wide range of molecules, including antibodies, peptides, and nucleic acids, making it a versatile tool in research.

properties

IUPAC Name

2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)14-4-2-3-5-15(14)20)18(24)23-13-6-7-16-12(10-13)8-9-21-16/h2-10,21H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVJSQYGXKIWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
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2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 5
2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 6
2-(2-fluorophenyl)-N-1H-indol-5-yl-4-methyl-1,3-thiazole-5-carboxamide

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